molecular formula C23H23N3O3S B11181166 6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11181166
M. Wt: 421.5 g/mol
InChI Key: CZHJIMXLAXTYPZ-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene, pyridine, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyridine core structures, followed by the introduction of the pyrimidine moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of 6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,8,8,9-Tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure and are known for their luminescent properties.

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound contains the pyrimidine moiety and is used in various chemical and biological applications.

Uniqueness

6,8,8,9-TETRAMETHYL-3-{2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its combination of chromene, pyridine, and pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C23H23N3O3S/c1-13-11-23(3,4)26(5)18-10-20-15(8-16(13)18)9-17(21(28)29-20)19(27)12-30-22-24-7-6-14(2)25-22/h6-11H,12H2,1-5H3

InChI Key

CZHJIMXLAXTYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC3=CC4=C(C=C3OC2=O)N(C(C=C4C)(C)C)C

Origin of Product

United States

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